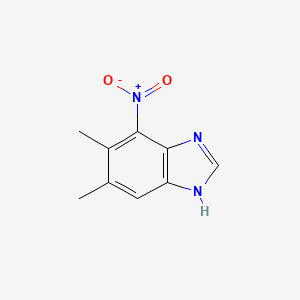

5,6-diméthyl-4-nitro-1H-1,3-benzimidazole

Vue d'ensemble

Description

5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Applications De Recherche Scientifique

5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mécanisme D'action

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, are known to exhibit a broad range of biological activities .

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

It’s worth noting that benzimidazole derivatives have been found to influence a variety of biochemical pathways .

Result of Action

Benzimidazole derivatives are known to have a wide range of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole . These factors can include temperature, pH, and the presence of other substances.

Analyse Biochimique

Biochemical Properties

5,6-Dimethyl-4-nitro-1H-1,3-benzimidazole acts as a reagent in the synthesis of benzimidazoles derivatives with antibacterial and antifungal activities . It also functions as a reagent in the synthesis of xanthine oxidase, a key enzyme that catalyzes xanthine to uric acid causing hyperuricemia in humans .

Cellular Effects

These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Mechanism

Benzimidazole derivatives are known to interact with various enzymes and biomolecules, influencing their activity and function .

Temporal Effects in Laboratory Settings

Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Dosage Effects in Animal Models

Benzimidazole derivatives have been shown to exhibit various pharmacological effects at different dosages .

Metabolic Pathways

5,6-Dimethyl-4-nitro-1H-1,3-benzimidazole is a component of vitamin B12 where it serves as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .

Transport and Distribution

Benzimidazole derivatives are known to be highly soluble in water and other polar solvents, suggesting they may be readily transported and distributed within biological systems .

Subcellular Localization

Benzimidazole derivatives are found in several natural compounds such as purine, vitamins (B12), some of the amino acids same as histidine , suggesting they may localize to various subcellular compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by nitration and methylation reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of 5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methyl and nitro groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5,6-Dimethyl-4-amino-1H-benzo[d]imidazole, while substitution reactions can produce a variety of functionalized derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

5,6-Dimethyl-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different chemical reactivity and applications.

4-Nitro-1H-benzo[d]imidazole:

2-Methyl-4-nitro-1H-benzo[d]imidazole: Has a different substitution pattern, leading to variations in its reactivity and applications.

Uniqueness

5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole is unique due to the presence of both nitro and methyl groups, which enhance its chemical reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and the exploration of new derivatives with improved properties.

Activité Biologique

5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole features a benzimidazole core with methyl groups at the 5 and 6 positions and a nitro group at the 4 position. This unique structure contributes to its biological activity by allowing interactions with various biological targets, including enzymes and receptors.

The biological activity of 5,6-dimethyl-4-nitro-1H-benzo[d]imidazole is primarily attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The nitro group is particularly important as it can be reduced to form amino derivatives, which may exhibit enhanced biological effects. The benzimidazole ring allows for binding to specific sites on proteins, influencing their activity and function.

Biological Activities

1. Antimicrobial Activity:

Research indicates that benzimidazole derivatives, including 5,6-dimethyl-4-nitro-1H-benzo[d]imidazole, possess significant antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity .

2. Anticancer Properties:

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that derivatives of benzimidazole can inhibit cancer cell proliferation. For example, modifications at various positions on the benzimidazole scaffold have led to compounds with potent inhibitory effects on cancer cell lines .

3. Enzyme Inhibition:

5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole has been identified as a potent inhibitor of dCTPase, an enzyme involved in nucleotide metabolism. One study reported that a closely related compound inhibited dCTPase activity by 98% at a concentration of 10 μM, showcasing the importance of specific substituents on the benzimidazole core for achieving high potency .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various benzimidazole derivatives, 5,6-dimethyl-4-nitro-1H-benzo[d]imidazole was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.39 to 0.78 mg/L for some derivatives, suggesting strong antibacterial properties .

Case Study 2: Cancer Cell Line Proliferation

Another study focused on the anticancer potential of benzimidazole derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against BRCA-1 mutant MDA-MB-436 cells. The presence of specific substituents enhanced the anti-proliferative activity compared to standard treatments like Olaparib .

Propriétés

IUPAC Name |

5,6-dimethyl-4-nitro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-3-7-8(11-4-10-7)9(6(5)2)12(13)14/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCFPELJWAVPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819982 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.